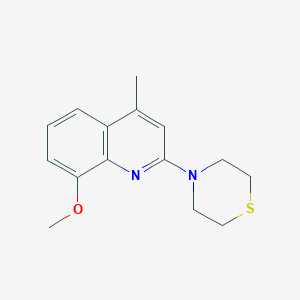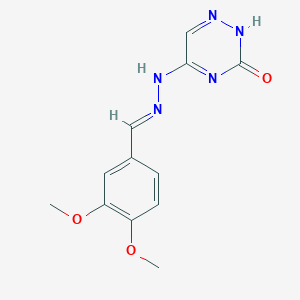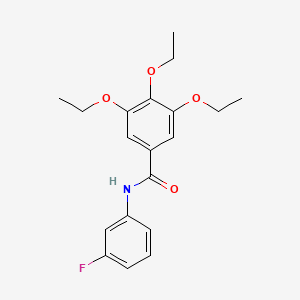![molecular formula C14H12Cl2N2O B5711777 N-[bis(4-chlorophenyl)methyl]urea](/img/structure/B5711777.png)
N-[bis(4-chlorophenyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[bis(4-chlorophenyl)methyl]urea, also known as BCMU, is a chemical compound that has been extensively studied for its potential use in scientific research. BCMU is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in many cellular processes, including cell growth, differentiation, and apoptosis.
Mechanism of Action
N-[bis(4-chlorophenyl)methyl]ureas act as potent inhibitors of PKC by binding to the catalytic domain of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, thereby disrupting the signaling pathways involved in various cellular processes. PKC is involved in many signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis. Thus, the inhibition of PKC by N-[bis(4-chlorophenyl)methyl]ureas can lead to the inhibition of these processes, making N-[bis(4-chlorophenyl)methyl]ureas a potential therapeutic agent for the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
N-[bis(4-chlorophenyl)methyl]ureas have been shown to have various biochemical and physiological effects. They have been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, N-[bis(4-chlorophenyl)methyl]ureas have been shown to regulate glucose metabolism and insulin secretion, making them potential therapeutic agents for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
N-[bis(4-chlorophenyl)methyl]ureas have several advantages for lab experiments. They are potent inhibitors of PKC, making them useful tools for studying the role of PKC in various cellular processes. Additionally, N-[bis(4-chlorophenyl)methyl]ureas have been shown to be selective inhibitors of specific isoforms of PKC, making them useful for studying the specific functions of individual isoforms. However, N-[bis(4-chlorophenyl)methyl]ureas also have several limitations for lab experiments. They are toxic to cells at high concentrations, making it difficult to use them in vivo. Additionally, N-[bis(4-chlorophenyl)methyl]ureas are not specific inhibitors of PKC and can inhibit other kinases, making it difficult to attribute the observed effects solely to PKC inhibition.
Future Directions
There are several future directions for the study of N-[bis(4-chlorophenyl)methyl]ureas. One direction is the development of more selective inhibitors of specific isoforms of PKC. This would allow for the study of the specific functions of individual isoforms and potentially lead to the development of more specific therapeutic agents. Another direction is the study of the effects of N-[bis(4-chlorophenyl)methyl]ureas on other signaling pathways involved in cancer and other diseases. This would provide a more comprehensive understanding of the potential therapeutic applications of N-[bis(4-chlorophenyl)methyl]ureas. Finally, the development of N-[bis(4-chlorophenyl)methyl]ureas with improved pharmacokinetic properties would allow for their use in vivo and potentially lead to the development of novel therapeutic agents for the treatment of cancer, diabetes, and other diseases.
Synthesis Methods
The synthesis of N-[bis(4-chlorophenyl)methyl]urea involves the reaction of 4-chlorobenzyl chloride with urea in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the urea molecule. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques, such as NMR and IR.
Scientific Research Applications
N-[bis(4-chlorophenyl)methyl]ureas have been extensively studied for their potential use in scientific research. They have been used as a tool to study the role of PKC in various cellular processes, such as cell proliferation, differentiation, and apoptosis. N-[bis(4-chlorophenyl)methyl]ureas have also been used to investigate the signaling pathways involved in cancer and other diseases. Additionally, N-[bis(4-chlorophenyl)methyl]ureas have been used as a potential therapeutic agent for the treatment of cancer, diabetes, and other diseases.
properties
IUPAC Name |
bis(4-chlorophenyl)methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c15-11-5-1-9(2-6-11)13(18-14(17)19)10-3-7-12(16)8-4-10/h1-8,13H,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORUPQJHFVSDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)NC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4,4-dimethyl-2,6-dioxocyclohexyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]acetamide](/img/structure/B5711695.png)
![N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5711699.png)
![3'-(cyclopentylideneamino)-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5711701.png)
![2-(1,3-dimethyl-1H-pyrazol-5-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5711707.png)

![2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5711721.png)

![2-cyano-2-[(2-oxo-2-phenylethoxy)imino]-N-phenylacetamide](/img/structure/B5711740.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-isopropylbenzamide](/img/structure/B5711749.png)
![N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5711759.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5711762.png)

![4-ethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5711791.png)
